Stilbenavir

Description

Stilbenavir (NSC34931) is a novel HIV-1 integrase (IN) inhibitor discovered through high-throughput screening of the National Cancer Institute’s Developmental Therapeutics Program library . Unlike traditional integrase strand transfer inhibitors (INSTIs) such as raltegravir or dolutegravir, which target the catalytic core domain (CCD) of IN, this compound binds to the C-terminal domain (CTD), specifically interfering with viral DNA binding . This unique mechanism avoids cross-resistance with existing INSTIs, making it a promising candidate for treating drug-resistant HIV strains . Preclinical studies demonstrate sub-micromolar antiviral activity (EC₅₀ = 0.7–1.2 µM) and low cytotoxicity (CC₅₀ > 50 µM) in cell-based assays .

Properties

CAS No. |

6962-42-1 |

|---|---|

Molecular Formula |

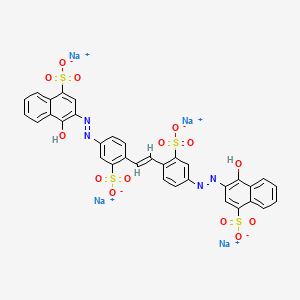

C34H20N4Na4O14S4 |

Molecular Weight |

928.8 g/mol |

IUPAC Name |

tetrasodium;4-hydroxy-3-[[4-[(E)-2-[4-[(1-hydroxy-4-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C34H24N4O14S4.4Na/c39-33-25-7-3-1-5-23(25)31(55(47,48)49)17-27(33)37-35-21-13-11-19(29(15-21)53(41,42)43)9-10-20-12-14-22(16-30(20)54(44,45)46)36-38-28-18-32(56(50,51)52)24-6-2-4-8-26(24)34(28)40;;;;/h1-18,39-40H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4/b10-9+,37-35?,38-36?;;;; |

InChI Key |

YWGGHOBXKXWDHQ-NAGDPKSWSA-J |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)[O-])O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of stilbenavir involves several steps. One common method includes the condensation of 3,5-dialkylbenzyl phosphonates with 4’-O-tetrahydropyranyl benzaldehyde to yield 3,5-alkyl-4’-O-tetrahydropyranyl stilbene. This intermediate is then deprotected to produce stilbenes . Industrial production methods typically involve high-throughput screening and optimization to ensure the scalability and purity of the compound .

Chemical Reactions Analysis

Stilbenavir undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Stilbenavir has several scientific research applications:

Chemistry: It is used as a lead compound in the development of new antiviral agents.

Biology: this compound’s ability to inhibit HIV-1 integrase makes it a valuable tool in studying viral replication mechanisms.

Medicine: The compound’s antiviral properties are being explored for potential therapeutic applications in treating HIV infections.

Industry: This compound and its derivatives are being investigated for their potential use in developing new drugs with improved efficacy and reduced toxicity

Mechanism of Action

Stilbenavir exerts its effects by inhibiting the DNA-binding activity of HIV-1 integrase. It likely binds to the C-terminal domain of the integrase enzyme, occupying the cavity normally occupied by the noncleaved strand of the viral DNA substrate. This unique mechanism of action prevents the integration of viral DNA into the host genome, thereby inhibiting viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Stilbenavir belongs to the stilbene disulfonic acid derivatives, a chemotype distinct from INSTIs. It competes with viral DNA for binding to the CTD of IN, preventing the formation of the IN-DNA complex required for viral integration . In contrast:

- Classical INSTIs (e.g., raltegravir): Bind the CCD, chelate Mg²⁺ ions in the active site, and block strand transfer .

- ALLINIs (e.g., BI-224436): Target the IN dimer interface, disrupting IN-LEDGF/p75 interactions and promoting aberrant multimerization .

Resistance Profiles

This compound retains activity against HIV strains resistant to first- and second-generation INSTIs, including mutants with G140S-Q148H, N155H, and Y143R substitutions . This contrasts sharply with INSTIs, where these mutations confer high-level resistance. For example, raltegravir loses efficacy (EC₅₀ increases >100-fold) against G140S-Q148H mutants, whereas this compound maintains sub-micromolar potency .

Structural and SAR Insights

Key structural features of this compound and analogs were elucidated through structure-activity relationship (SAR) studies:

- Naphthalene moiety : Essential for activity. Removal (NSC163, NSC163175) abolishes antiviral effects .

- Ethoxybenzene substitution (NSC47745): Reduces potency 10-fold (EC₅₀ = 10.5 µM vs. 1.2 µM for this compound) .

- NSC34933: A derivative with minor naphthalene rearrangements retains sub-micromolar activity (EC₅₀ = 0.9 µM) and lower cytotoxicity (CC₅₀ = 85 µM vs. 50 µM for this compound) .

In Vitro Activity and Cytotoxicity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.